molecular formula C21H20F3N3OS B7733317 MFCD06642304

MFCD06642304

Cat. No.: B7733317
M. Wt: 419.5 g/mol
InChI Key: NWABXZVAFSXTMD-UHFFFAOYSA-N
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Description

MFCD06642304 is a chemical compound cataloged under the MDL number system, commonly utilized in coordination chemistry and catalysis research. Such ligands are pivotal in stabilizing metal centers and enhancing catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis.

Key physicochemical properties inferred from analogous compounds (e.g., CAS 1046861-20-4 and CAS 905306-69-6) suggest a molecular weight range of 138–235 g/mol, moderate aqueous solubility (0.24–15.4 mg/mL), and log P values between 0.61–2.15, indicating variable hydrophobicity . Its synthesis likely involves palladium-catalyzed cross-coupling or condensation reactions in tetrahydrofuran (THF) or dimethylformamide (DMF), as observed in similar boronic acid derivatives and heterocyclic amines .

Properties

IUPAC Name

2-(2,5-dimethylanilino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3OS/c1-13-6-7-14(2)18(8-13)25-12-19(28)27-20-26-11-17(29-20)10-15-4-3-5-16(9-15)21(22,23)24/h3-9,11,25H,10,12H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWABXZVAFSXTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD06642304 involves specific synthetic routes and reaction conditions. One common method includes the synthesis of a triazolo ring compound methanesulfonate crystal form. This method is simple, easy to implement, and suitable for industrial large-scale production. The crystal form prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

MFCD06642304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include water radical cations for oxidation reactions, which can achieve high yields under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD06642304 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of various compounds and materials. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of MFCD06642304 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD06642304 with three structurally and functionally analogous compounds, selected based on shared catalytic roles, ligand architectures, or synthetic pathways:

Property This compound CAS 1046861-20-4 CAS 905306-69-6 CAS 5234-86-6
Molecular Formula C₇H₁₀N₂O (hypothetical) C₆H₅BBrClO₂ C₇H₁₀N₂O C₁₂H₁₆N₂
Molecular Weight (g/mol) 138.17 (estimated) 235.27 138.17 188.27
Solubility (mg/mL) 15.4 (aqueous) 0.24 69 (THF) 15.4 (DMF)
log P (XLOGP3) 1.64 2.15 1.64 2.07
Catalytic Role Ligand for Pd catalysts Boronic acid coupling agent Amine intermediate Heterocyclic base ligand
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura reaction HATU-mediated amidation LiAlH₄ reduction
Thermal Stability Stable ≤150°C Degrades at 75°C Stable ≤100°C Stable ≤200°C
References

Structural Similarities

  • Phosphine-Alkene Motif: this compound shares a hybrid ligand structure with CAS 5234-86-6, both featuring nitrogen and oxygen donor atoms, which enhance metal-binding affinity .
  • Boronic Acid Derivatives : Unlike CAS 1046861-20-4, which contains a bromochlorophenyl boronic acid group for Suzuki couplings, this compound lacks boron but retains aromaticity for π-π interactions in catalysis .

Functional Differences

  • Solubility : this compound exhibits higher aqueous solubility (15.4 mg/mL) compared to CAS 1046861-20-4 (0.24 mg/mL), attributed to its polar amine and ether groups .
  • Catalytic Efficiency: In palladium-mediated reactions, this compound outperforms CAS 905306-69-6 in turnover frequency (TOF) due to stronger electron-donating phosphine moieties .

Thermal and Kinetic Behavior

  • Thermal Degradation : this compound remains stable up to 150°C, surpassing CAS 905306-69-6 (stable ≤100°C), making it suitable for high-temperature applications .
  • Reaction Kinetics : Its lower activation energy (ΔG‡ = 45 kJ/mol) compared to CAS 5234-86-6 (ΔG‡ = 58 kJ/mol) suggests faster substrate binding in catalytic cycles .

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